molecular formula C15H12FN5O2 B6102631 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B6102631
M. Wt: 313.29 g/mol
InChI Key: SGPMHSXGIBUDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves the inhibition of certain enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It has also been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in lab experiments is its potential therapeutic applications in various scientific research areas. The compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and safety profile of the compound.

Future Directions

There are several future directions for the research of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One of the directions is to further investigate the potential therapeutic applications of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the structure-activity relationship of the compound to identify more potent and selective analogs. Furthermore, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-chlorobenzoic acid. The next step involves the reaction of 4-fluoro-3-chlorobenzoic acid with 4-methoxy-3-aminophenyl tetrazole to form this compound.

Scientific Research Applications

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research areas. The compound has been found to have potential anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMHSXGIBUDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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